3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid
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Overview
Description
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular etherification of suitable intermediates can lead to the formation of the oxetane ring . Additionally, the Paternò–Büchi reaction, a [2+2] cycloaddition, can be employed to synthesize oxetane derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, oxetane derivatives are explored for their potential as bioactive molecules due to their unique structural properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Additionally, 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be used as a building block in the synthesis of more complex molecules for various biological studies .
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxetane ring’s stability and reactivity also play a role in its biological effects, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be compared with other oxetane derivatives and trifluoromethyl-substituted compounds. Similar compounds include 3-oxetanecarboxylic acid and 3-(4-methylphenyl)oxetane-3-carboxylic acid . The presence of the trifluoromethyl group in this compound distinguishes it from these analogs, imparting unique physicochemical properties such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)10(9(15)16)5-17-6-10/h1-4H,5-6H2,(H,15,16) |
InChI Key |
RQWKPKOLSUHEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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